2-(furan-3-yl)-N-methylpyrimidin-4-amine
Description
2-(Furan-3-yl)-N-methylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted with a methylamine group at position 4 and a furan-3-yl moiety at position 2. Pyrimidines are critical scaffolds in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The furan substituent introduces aromatic and electron-rich characteristics, which may enhance binding affinity or modulate solubility.
Properties
IUPAC Name |
2-(furan-3-yl)-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-10-8-2-4-11-9(12-8)7-3-5-13-6-7/h2-6H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGSZQZRPGDTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-3-yl)-N-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction. This involves the reaction of a halogenated pyrimidine with a furan boronic acid in the presence of a palladium catalyst.
Methylation: The final step involves the methylation of the amine group on the pyrimidine ring, which can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of 2-(furan-3-yl)-N-methylpyrimidin-4-amine would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Furanones or other oxidized furan derivatives.
Reduction: Dihydropyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(Furan-3-yl)-N-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(furan-3-yl)-N-methylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The furan and pyrimidine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(furan-3-yl)-N-methylpyrimidin-4-amine with related pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Position and Bioactivity: The position of the furan substituent significantly impacts biological activity. For example, iCARM1 (furan-3-yl at C5) exhibits potent CARM1 inhibition, likely due to enhanced π-π stacking with the enzyme’s active site . The addition of electron-withdrawing groups (e.g., -Cl in 6-chloro-N-(furan-2-ylmethyl)-2-methylpyrimidin-4-amine) increases molecular polarity, which could improve solubility but reduce membrane permeability .
However, synthetic complexity may limit scalability compared to simpler pyrimidines.
Biological Activity Trends: Compounds with extended aromatic systems (e.g., N-(2-fluorophenyl)-...pyrimidin-4-amine ) show pronounced antimicrobial activity, likely due to intercalation with microbial DNA or disruption of enzyme function. iCARM1’s efficacy in breast cancer models highlights the importance of combining pyrimidine scaffolds with secondary pharmacophores (e.g., piperazine) for multitarget inhibition .
Biological Activity
2-(Furan-3-yl)-N-methylpyrimidin-4-amine is a heterocyclic compound characterized by the presence of a furan ring and a pyrimidine moiety. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular structure of 2-(furan-3-yl)-N-methylpyrimidin-4-amine includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Pyrimidine Moiety : A six-membered ring containing nitrogen atoms.
This combination enhances the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds with both furan and pyrimidine rings exhibit significant antimicrobial properties. Studies have shown that 2-(furan-3-yl)-N-methylpyrimidin-4-amine demonstrates effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as some fungi.
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies revealed that it inhibits the proliferation of cancer cell lines, such as human colon adenocarcinoma (HT29) and lung cancer (A549) cells. The IC50 values for these cell lines were reported at concentrations comparable to established chemotherapeutics . The mechanism involves the modulation of specific molecular targets, leading to apoptosis in cancer cells.
The biological activity of 2-(furan-3-yl)-N-methylpyrimidin-4-amine is attributed to its ability to interact with various biological macromolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and influencing cellular responses.
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound may reduce ROS production, contributing to its neuroprotective effects .
Case Studies
Several studies have highlighted the biological potential of 2-(furan-3-yl)-N-methylpyrimidin-4-amine:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at 32 µg/mL, indicating potent antibacterial activity.
- Cytotoxicity in Cancer Cells : Research found that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability in HT29 cells, showcasing its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-(furan-3-yl)-N-methylpyrimidin-4-amine, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-(Furan-3-yl)-2-methylpyrimidin-4-amine | Furan ring at 6-position | Contains a methyl group at the 2-position |
| N-(4-Methylpyridin-2-yl)furan-3-carboxamide | Furan attached to a carboxamide | Different functional group leading to varied reactivity |
| 5-(Furan-3-yl)-2-thiophenecarboxamide | Furan linked to thiophene | Incorporates sulfur into the structure |
This table illustrates how 2-(furan-3-yl)-N-methylpyrimidin-4-amine stands out due to its specific substitution pattern and potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
